3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
Overview
Description
3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid is an organic compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a dimethylpyrimidinyl group via an aminomethyl bridge. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4,6-dimethyl-2-pyrimidinylamine and 3-bromomethylbenzoic acid.
Reaction Conditions: The reaction between 4,6-dimethyl-2-pyrimidinylamine and 3-bromomethylbenzoic acid is carried out in the presence of a base such as sodium carbonate (Na2CO3) in a suitable solvent like ethanol (EtOH).
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Dimethylpyrimidin-2-yl)-N-methyl-3-amino-benzoic acid
- 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
Uniqueness
3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its aminomethyl linkage differentiates it from other similar compounds, potentially leading to unique reactivity and interactions in various applications.
Properties
IUPAC Name |
3-[[(4,6-dimethylpyrimidin-2-yl)amino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-6-10(2)17-14(16-9)15-8-11-4-3-5-12(7-11)13(18)19/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNDYXRFXCXICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC(=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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